

In Vivo Metabolic Profile of 1-Methylazepan-4-ol: A Comparative Guide

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Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed in vivo metabolic pathways of **1-Methylazepan-4-ol** and contrasts them with established metabolic profiles of analogous compounds. Due to the limited direct experimental data on **1-Methylazepan-4-ol**, its metabolic fate is inferred from known biotransformation pathways of structurally related N-methylated heterocyclic amines and cyclic secondary alcohols. This document aims to support researchers in designing and interpreting preclinical metabolism studies.

Comparative Overview of Metabolic Pathways

The metabolism of small molecule drugs typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase their polarity and facilitate excretion.^{[1][2]} For **1-Methylazepan-4-ol**, the primary sites susceptible to metabolic transformation are the N-methyl group, the azepane ring, and the secondary alcohol.

Based on the metabolism of similar compounds, the following pathways are anticipated for **1-Methylazepan-4-ol** and are compared with known metabolic routes of alternative compounds like N-methylpiperidine and nicotine (a well-studied N-methylated pyrrolidine alkaloid).

Table 1: Comparison of Predicted Phase I Metabolic Pathways

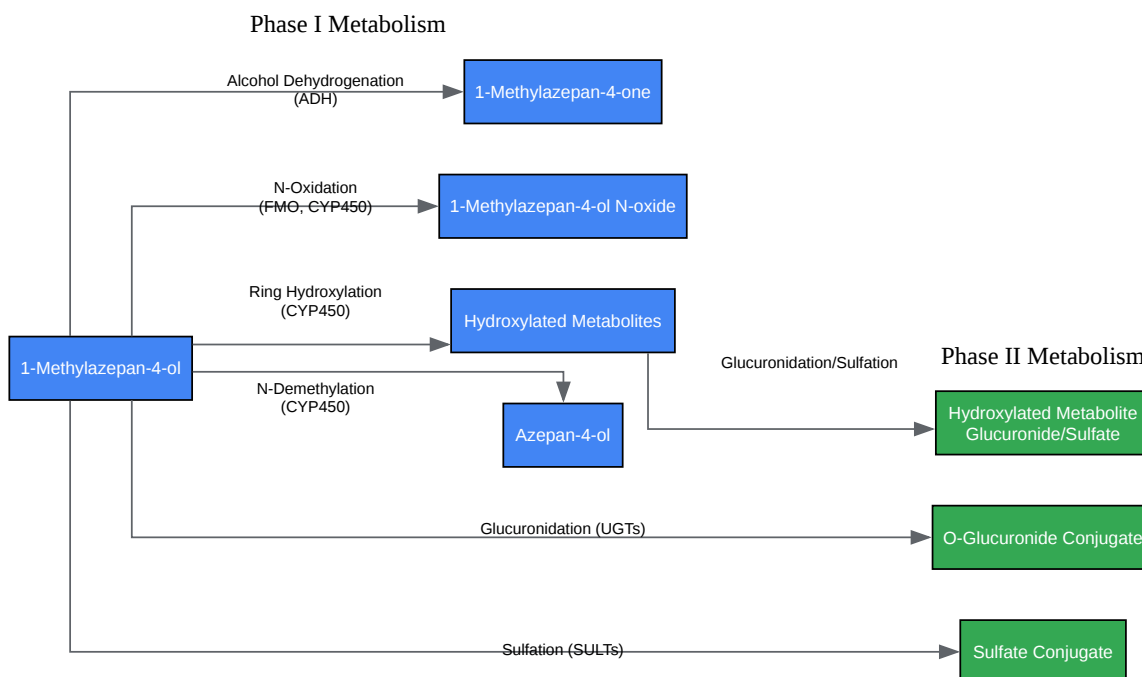
Metabolic Reaction	1-Methylazepan-4-ol (Predicted)	N-Methylpiperidine (Alternative 1)	Nicotine (Alternative 2)
N-Demethylation	Formation of azepan-4-ol.	Formation of piperidine.	Formation of nornicotine.
Ring Hydroxylation	Hydroxylation at positions alpha to the nitrogen or at other available carbons of the azepane ring.	Hydroxylation at C2, C3, or C4 positions of the piperidine ring.	Hydroxylation of the pyrrolidine ring to form cotinine and other hydroxylated metabolites.
N-Oxidation	Formation of 1-Methylazepan-4-ol N-oxide.	Formation of N-methylpiperidine N-oxide.	Formation of nicotine N'-oxide.
Oxidation of Alcohol	Oxidation of the 4-hydroxyl group to a ketone, forming 1-methylazepan-4-one.	Not applicable.	Not applicable.

Table 2: Comparison of Predicted Phase II Metabolic Pathways

Metabolic Reaction	1-Methylazepan-4-ol (Predicted)	N-Methylpiperidine (Alternative 1)	Nicotine (Alternative 2)
Glucuronidation	Conjugation of the 4-hydroxyl group to form an O-glucuronide. Glucuronidation of hydroxylated ring metabolites.	Glucuronidation of hydroxylated metabolites.	Glucuronidation of hydroxylated metabolites and the pyridine nitrogen.
Sulfation	Conjugation of the 4-hydroxyl group to form a sulfate ester.	Sulfation of hydroxylated metabolites.	Sulfation of hydroxylated metabolites.

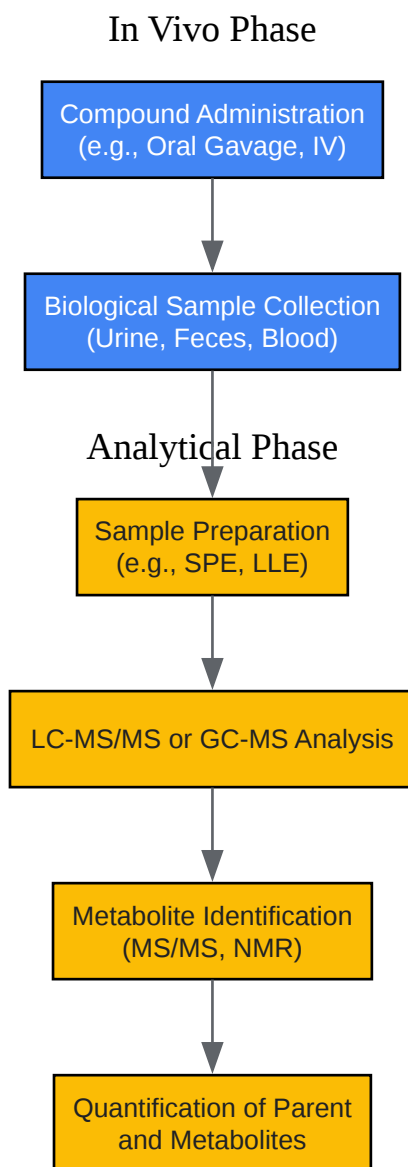
Visualizing the Metabolic Landscape

The following diagrams illustrate the predicted metabolic pathways for **1-Methylazepan-4-ol** and a typical experimental workflow for in vivo metabolite analysis.



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Caption: Predicted Phase I and Phase II metabolic pathways of **1-Methylazepan-4-ol**.



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Caption: General experimental workflow for in vivo metabolite profiling.

Detailed Experimental Protocols

The following protocols are generalized methodologies for conducting in vivo metabolism studies in rodents, which can be adapted for the evaluation of **1-Methylazepan-4-ol** and its alternatives.

Animal Studies

- **Animal Model:** Male Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals should be housed in metabolic cages to allow for the separate collection of urine and feces. [\[3\]](#)
- **Acclimatization:** Animals should be acclimatized for at least one week prior to the study, with free access to standard chow and water. [\[4\]](#)
- **Dosing:** The test compound is typically administered via oral gavage or intravenous injection. The vehicle for administration should be selected based on the compound's solubility (e.g., water, saline, or a solution containing a low percentage of an organic co-solvent like DMSO or ethanol).
- **Sample Collection:**
 - **Urine and Feces:** Collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose.
 - **Blood:** Serial blood samples can be collected from a cannulated vessel (e.g., jugular vein) or via tail vein sampling at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile. [\[3\]](#) Plasma is separated by centrifugation.
- **Sample Storage:** All biological samples should be stored at -80°C until analysis to prevent degradation of metabolites.

Sample Preparation

- **Plasma:** Proteins are typically precipitated using a cold organic solvent (e.g., acetonitrile or methanol). The supernatant is then collected for analysis.
- **Urine:** Samples are often centrifuged to remove particulate matter and may be subjected to enzymatic hydrolysis (e.g., with β -glucuronidase/arylsulfatase) to cleave conjugated metabolites.
- **Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):** These techniques can be employed for further cleanup and concentration of analytes from the biological matrix.

Analytical Methods

- Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolite profiling due to its high sensitivity and selectivity.[5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile compounds.[6]
- Chromatography: Reversed-phase chromatography is commonly used to separate the parent compound from its metabolites based on polarity.
- Mass Spectrometry:
 - Full Scan MS: Used to detect all potential metabolites.
 - Tandem MS (MS/MS): Fragmentation patterns are used to elucidate the structures of the detected metabolites.
- Metabolite Identification: The structures of potential metabolites are proposed based on their mass-to-charge ratio (m/z) and MS/MS fragmentation patterns compared to the parent drug. For unambiguous identification, authentic standards of the predicted metabolites are required, or advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can be utilized.[7]

Conclusion

While direct experimental data for the in vivo metabolism of **1-Methylazepan-4-ol** is not currently available, a robust understanding of the metabolic pathways of structurally similar compounds provides a strong foundation for predicting its biotransformation. The primary metabolic routes are expected to involve N-demethylation, ring hydroxylation, oxidation of the secondary alcohol, and subsequent Phase II conjugation reactions. The experimental protocols outlined in this guide offer a standardized approach for conducting in vivo studies to confirm these predicted pathways and to quantitatively assess the metabolic profile of **1-Methylazepan-4-ol** and its alternatives. Such studies are critical for the preclinical development of any new chemical entity.

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